![molecular formula C9H6F3N3O B1404677 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 1197229-53-0](/img/structure/B1404677.png)
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline
Übersicht
Beschreibung
“3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline” is an organic compound . It is classified as an aromatic amine . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of compounds similar to “3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline” has been reported in the literature . For example, the amine reacts with commercially accessible 4-(trifluoromethyl)phenyl isothiocyanate or 3,5-bis(trifluoromethyl)phenyl isothiocyanate in methanol using triethylamine as a base catalyst .Molecular Structure Analysis
The molecular structure of “3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline” can be represented by the formula CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Design and Antitumor Activity : The design and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including their in vitro anticancer activity, are explored. Certain compounds exhibit promising antitumor properties (Maftei et al., 2016).
Biological Evaluation
- Synthesis and Biological Evaluation : A study on the synthesis and evaluation of biological activities, including antidiabetic, anti-inflammatory, and anticancer activities, of substituted 1,3,4-oxadiazole derivatives (Kavitha et al., 2016).
Antimicrobial Activity
- Antimicrobial Studies : Investigating the in vitro antibacterial and antifungal activities of synthesized 1,3,4-oxadiazole derivatives (Kavitha et al., 2016).
Chemical Synthesis
- Synthesis Techniques : Exploring copper-catalyzed domino protocols for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives and related chemical reactions (Xu et al., 2015).
Sensing Applications
- Aniline Sensing : Study on the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives by aniline, suggesting their use as aniline sensors (Naik et al., 2018).
Electrosynthesis
- Electrosynthesis of Derivatives : Development of an intramolecular decarboxylative coupling reaction for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, using electrochemistry (Qian et al., 2020).
Fluorescence Properties
- Fluorescence and Carbonic Anhydrase Inhibition : Investigating fluorescence properties of synthesized molecules and their inhibitory activity against human carbonic anhydrase isoforms (Angapelly et al., 2018).
Photoluminescence and Electroluminescence
- Photoluminescence in OLEDs : Study on the photoluminescence and electroluminescence of iridium(III) complexes with 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands for potential application in OLEDs (Jing et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-15-14-7(16-8)5-2-1-3-6(13)4-5/h1-4H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLZFZHUNUYGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



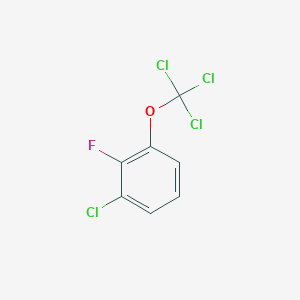
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)
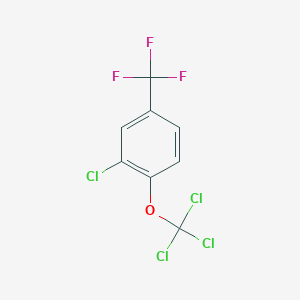
![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)
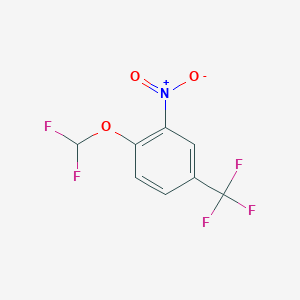
![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)
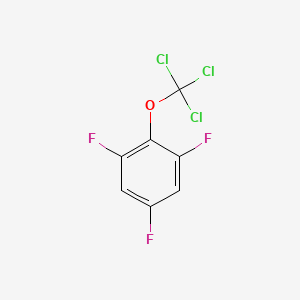
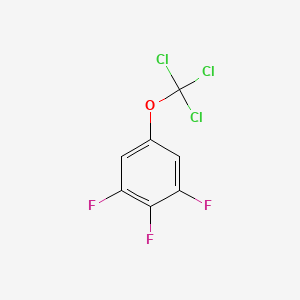

![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)
![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)
